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Compound of Interest

Compound Name: 4-lodophenetole

Cat. No.: B1630401

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-lodophenetole, also known as 1-ethoxy-4-iodobenzene, is an aromatic organic compound
that serves as a versatile synthetic intermediate in various fields of chemical research,
particularly in medicinal chemistry and materials science. Its structure, featuring a phenetole
(ethoxybenzene) core functionalized with an iodine atom at the para position, makes it an ideal
substrate for a wide range of cross-coupling reactions. The carbon-iodine bond is the most
reactive among the halogens for oxidative addition to palladium(0) catalysts, enabling facile
construction of complex molecular architectures. This guide provides a comprehensive
overview of the chemical and physical properties, synthesis, reactivity, and applications of 4-
iodophenetole, with a focus on its utility in drug discovery and development.

Physicochemical Properties

4-lodophenetole is a low-melting solid, appearing as off-white to pale yellow crystals or
powder.[1] A summary of its key physicochemical properties is presented in Table 1.
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Property Value Reference(s)
CAS Number 699-08-1 [2]
Molecular Formula CsH9lO [2]
Molecular Weight 248.06 g/mol
White to pale cream to pale
Appearance brown crystals, powder, or [11[3]
fused solid
Melting Point 25-29 °C [4]
N ) 133-134 °C at 19 mmHg; ~250
Boiling Point [4]
°C at 760 mmHg
Density ~1.6 g/cm?3 [4]

Refractive Index

1.5930-1.5980 at 20 °C

[3]

Flash Point >110 °C (230 °F) - closed cup
Soluble in methanol and other
common organic solvents like

Solubility ethanol, acetone, and
chloroform. Limited solubility in
water.
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Spectroscopic Data and Interpretation

Spectroscopic techniques are essential for the structural elucidation and purity assessment of

4-lodophenetole.

'H NMR Spectroscopy

© 2025 BenchChem. All rights reserved. 2/15

Tech Support


https://www.healthchemicals.com/products/detail/12686.html
https://www.healthchemicals.com/products/detail/12686.html
https://www.researchgate.net/figure/Suzuki-coupling-reaction-of-4-iodoanisole-with-phenylboronic-acid-using-recovered-C-SH-Pd_fig7_336867815
https://www.thermofisher.com/order/catalog/product/B21644.06
https://www.echemi.com/produce/pr220729360510-4-iodophenetole.html
https://www.echemi.com/produce/pr220729360510-4-iodophenetole.html
https://www.echemi.com/produce/pr220729360510-4-iodophenetole.html
https://www.thermofisher.com/order/catalog/product/B21644.06
https://www.benchchem.com/product/b1630401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The *H NMR spectrum of 4-lodophenetole is characterized by distinct signals corresponding
to the aromatic and ethyl protons.

e Aromatic Protons (H-2, H-3, H-5, H-6): Due to the para-substitution pattern, the aromatic
region will display a classic AA'BB' system, which often appears as two doublets.

o The protons ortho to the ethoxy group (H-3, H-5) are shielded and will appear upfield,
typically around & 6.7-6.8 ppm.

o The protons ortho to the iodine atom (H-2, H-6) are deshielded and will appear downfield,
typically around & 7.5-7.6 ppm.

o The coupling constant between these adjacent aromatic protons (Jortho) is typically in the
range of 8-9 Hz.

o Ethyl Protons (-OCH2CHs3):

o The methylene protons (-OCH2CHs) are adjacent to the oxygen atom and will appear as a
quartet around & 3.9-4.0 ppm due to coupling with the methyl protons.

o The methyl protons (-OCH2CHs) are further from the deshielding oxygen and will appear
as a triplet around 6 1.3-1.4 ppm due to coupling with the methylene protons.

o The coupling constant between the methylene and methyl protons (Jvicinal) is typically
around 7 Hz.

3C NMR Spectroscopy

The 3C NMR spectrum of 4-lodophenetole will show six distinct signals corresponding to the
eight carbon atoms due to the molecule's symmetry.

e Aromatic Carbons:

o C1 (-OEt): This carbon is attached to the electron-donating ethoxy group and will be
shielded, appearing around & 159 ppm.

o C4 (-1): The carbon bearing the iodine atom is significantly shielded by the heavy atom
effect and will appear far upfield for an aromatic carbon, typically around & 82-83 ppm.
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o C2, C6: These carbons, ortho to the iodine, will be deshielded and appear around & 138
ppm.

o C3, C5: These carbons, ortho to the ethoxy group, are shielded and will appear around &
116 ppm.

o Ethyl Carbons (-OCH2CHs):
o -OCHz2-: This methylene carbon will appear around & 63 ppm.

o -CHs: The terminal methyl carbon will appear upfield, around & 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-lodophenetole will exhibit characteristic absorption bands for the
functional groups present.

C-H stretching (aromatic): ~3050-3100 cm~1

C-H stretching (aliphatic): ~2850-2980 cm~1

C=C stretching (aromatic): ~1586, 1486 cm~1

C-O-C stretching (asymmetric): ~1244 cm™1

C-O-C stretching (symmetric): ~1047 cm~1

C-I stretching: ~507 cm~1

Synthesis of 4-lodophenetole
Williamson Ether Synthesis (Primary Method)

The most common and straightforward method for the synthesis of 4-lodophenetole is the
Williamson ether synthesis, which involves the reaction of 4-iodophenol with an ethylating
agent in the presence of a base.

Materials:
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e 4-lodophenol

¢ Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

o Ethyl bromide (EtBr) or diethyl sulfate

* N,N-Dimethylformamide (DMF) (optional, as a catalyst or solvent)
e Dichloromethane (for workup)

e Anhydrous magnesium sulfate or sodium sulfate

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer, combine 4-iodophenol (1.0 eq) and
powdered sodium hydroxide (1.0 eq).

o Add ethyl bromide (a slight excess may be used) and a catalytic amount of DMF.

« Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (around 80 °C)
for approximately 70 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material
is consumed.

» After cooling to room temperature, remove the excess ethyl bromide by rotary evaporation.
» Add dichloromethane and water to the residue. Separate the organic layer.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield 4-lodophenetole. The product can be further purified by
recrystallization or column chromatography if necessary.
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Williamson Ether Synthesis of 4-lodophenetole.

Alternative Synthesis via Diazotization of 4-
Aminophenol

An alternative two-step synthesis involves the conversion of 4-aminophenol to 4-iodophenaol,
followed by etherification as described above.

Materials:

4-Aminophenol

Concentrated sulfuric acid (H2S0a)

Sodium nitrite (NaNOz2)

Potassium iodide (KI)

Chloroform (for extraction)

Sodium thiosulfate solution

Procedure:[5]

o Dissolve 4-aminophenol (1.0 eq) in a mixture of ice, water, and concentrated sulfuric acid.
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e Cool the solution to 0 °C in an ice bath and slowly add a solution of sodium nitrite (1.0 eq) in
water while maintaining the temperature at 0 °C.

 After the addition is complete, stir for an additional 20 minutes.

e Pour the resulting diazonium salt solution into an ice-cold solution of potassium iodide (1.2
eq) in water.

e Warm the mixture slowly to 75-80 °C until the evolution of nitrogen ceases.
o Cool the reaction mixture and extract the product with chloroform.
o Wash the combined organic extracts with a dilute sodium thiosulfate solution.

* Remove the solvent and purify the crude 4-iodophenol by distillation under reduced pressure
or recrystallization.

The 4-iodophenol obtained in Step 1 can then be converted to 4-lodophenetole using the
Williamson ether synthesis protocol described in Section 4.1.1.

Chemical Reactivity and Applications in Organic
Synthesis

The presence of the C-1 bond makes 4-lodophenetole an excellent substrate for various
palladium-catalyzed cross-coupling reactions, which are fundamental transformations in
modern organic synthesis and drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds
between an organohalide and an organoboron compound. 4-lodophenetole can be coupled
with a variety of aryl or vinyl boronic acids or esters to generate biaryl and styrenyl derivatives.

Materials:[6]
e 4-lodophenetole (1.0 eq)

o Arylboronic acid (1.05 eq)
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Palladium(ll) acetate (Pd(OAc)2) (0.002 eq)

Potassium carbonate (K2CO3) (2.5 eq)

Acetone

Water

Procedure:

Combine 4-lodophenetole, the arylboronic acid, and acetone in a three-necked flask
equipped with a reflux condenser.

In a separate flask, dissolve potassium carbonate in water.
In a third flask, dissolve palladium(ll) acetate in acetone.

Add the potassium carbonate solution to the flask containing the 4-lodophenetole and
arylboronic acid.

Add the palladium acetate solution to the reaction mixture.

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or GC-
MS).

After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

Purify the product by column chromatography.

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/product/b1630401?utm_src=pdf-body
https://www.benchchem.com/product/b1630401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
4-Todophenetole

Arylboronic Acid
Suzukl-Mlyaura Coupled Product
Coupling
Cracamys T

Base

Click to download full resolution via product page

Suzuki-Miyaura Coupling of 4-lodophenetole.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and
an aryl or vinyl halide, providing access to substituted alkynes.

Materials:[7]

4-lodophenetole (1.0 eq)

Terminal alkyne (1.1 eq)

Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz) (0.01 eq)

Copper(l) iodide (Cul) (0.01 eq)

Triethylamine (TEA)

Procedure:
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In a Schlenk flask under an inert atmosphere, combine 4-lodophenetole, Pd(PPhs)2Clz, and
Cul.

Add triethylamine as the solvent and base.
Add the terminal alkyne dropwise to the stirred suspension.

Stir the reaction at room temperature until completion (monitored by TLC). The reaction may
be gently heated if necessary.

Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and quench
with 2 M HCI.

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

Purify the product by column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.researchgate.net/figure/Suzuki-coupling-reaction-of-4-iodoanisole-with-phenylboronic-acid-using-recovered-C-SH-Pd_fig7_336867815
https://www.healthchemicals.com/products/detail/12686.html
https://www.thermofisher.com/order/catalog/product/B21644.06
https://www.thermofisher.com/order/catalog/product/B21644.06
https://www.echemi.com/produce/pr220729360510-4-iodophenetole.html
http://www.orgsyn.org/demo.aspx?prep=V75P0061
https://pendidikankimia.walisongo.ac.id/wp-content/uploads/2018/10/29-5.pdf
https://www.beilstein-journals.org/bjoc/content/html/1860-5397-9-325.html
https://www.beilstein-journals.org/bjoc/content/html/1860-5397-9-325.html
https://www.benchchem.com/product/b1630401#4-iodophenetole-cas-number-699-08-1
https://www.benchchem.com/product/b1630401#4-iodophenetole-cas-number-699-08-1
https://www.benchchem.com/product/b1630401#4-iodophenetole-cas-number-699-08-1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630401?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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